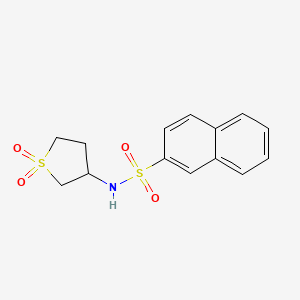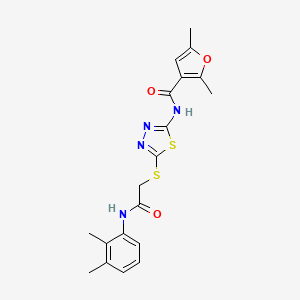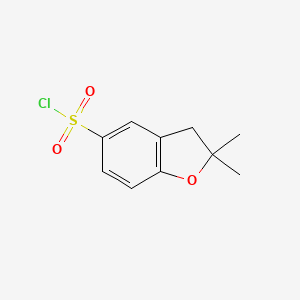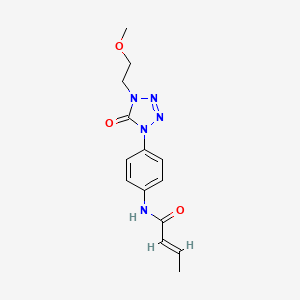
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is a synthetic organic compound with the molecular formula C14H15NO4S2 and a molecular weight of 325.4 g/mol This compound features a sulfonamide group attached to a naphthalene ring and a tetrahydrothiophene ring with a dioxido substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents under controlled conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the dioxido groups or the naphthalene ring.
Reduction: Reduction reactions can target the sulfonamide group or the dioxido substituents, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its antibacterial properties, and the compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and the production of advanced materials.
作用机制
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxido groups may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the tetrahydrothiophene ring and dioxido groups.
Tetrahydrothiophene-3-sulfonamide: Lacks the naphthalene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is unique due to the combination of its structural features. The presence of both the naphthalene ring and the oxidized tetrahydrothiophene ring provides distinct chemical properties and reactivity patterns not found in simpler analogs.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-20(17)8-7-13(10-20)15-21(18,19)14-6-5-11-3-1-2-4-12(11)9-14/h1-6,9,13,15H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCQVHBTNTYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)
![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)
![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)
![{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2446055.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2446058.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)
